Ethyl 1-Boc-3-pyrrolidinecarboxylate
Overview
Description
Ethyl 1-Boc-3-pyrrolidinecarboxylate is a chemical compound with the molecular formula C12H21NO4. It is commonly used in organic synthesis as a protecting group or intermediate. This compound is characterized by its ethyl, tert-butyl, and pyrrolidine functional groups. It appears as a colorless liquid and is relatively stable at room temperature .
Preparation Methods
The preparation of Ethyl 1-Boc-3-pyrrolidinecarboxylate typically involves organic synthesis reactions. A common method is to react pyrrolidine-3-carboxylic acid with ethanol alkyd and use p-methylbenzyloxycarbonyl (BOC) for the protection reaction . The reaction conditions usually include:
Reagents: Pyrrolidine-3-carboxylic acid, ethanol alkyd, p-methylbenzyloxycarbonyl (BOC)
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Ethyl 1-Boc-3-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-Boc-3-pyrrolidinecarboxylate has various scientific research applications, including:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 1-Boc-3-pyrrolidinecarboxylate involves its role as a protecting group. It provides stability and selectivity during chemical reactions by temporarily masking reactive functional groups. This allows for the selective modification of other parts of the molecule without unwanted side reactions .
Comparison with Similar Compounds
Ethyl 1-Boc-3-pyrrolidinecarboxylate can be compared with other similar compounds, such as:
This compound ®: This is the enantiomer of the compound and has similar properties but may exhibit different reactivity and selectivity in certain reactions.
Ethyl tert-butyl 3-pyrrolidinecarboxylate: This compound has similar functional groups but may differ in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
Ethyl 1-Boc-3-pyrrolidinecarboxylate, also known as Ethyl (R)-1-Boc-3-pyrrolidinecarboxylate, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, contribute to its biological activity and utility in various research applications.
Structural Characteristics
- Molecular Formula : C₁₂H₂₁NO₄
- Functional Groups :
- Pyrrolidine ring
- Boc protecting group
- Ester group
The chirality of this compound is essential for its applications in drug development, as different enantiomers can exhibit distinct biological activities.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of biologically active compounds. While esters are generally not known for specific biological targets, the hydrolysis products of this compound can exhibit various pharmacological effects due to their structural properties.
Key Biological Functions
-
Intermediate in Drug Synthesis :
- Used in the preparation of peptides and proteins containing L-proline, which are crucial in various biological processes.
- Facilitates the construction of complex peptide sequences essential for therapeutic agents.
-
Chiral Building Block :
- Serves as a chiral starting material for synthesizing enantiomerically pure compounds, which are vital in pharmacology.
-
Pharmacological Potential :
- The resulting pyrrolidine derivatives from hydrolysis may possess significant pharmacological activities, making them targets for further research.
The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to observed effects. The exact molecular targets depend on the subsequent derivatives formed from this compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl Pyrrolidine-2-carboxylate | Ester | Different ester position affects reactivity |
Methyl (R)-Pyrrolidine-3-carboxylate | Ester | Methyl group alters physical properties |
Pyrrolidine-3-carboxylic acid | Carboxylic acid | Non-esterified form with distinct solubility |
This comparison highlights how the specific structural characteristics of this compound influence its reactivity and applications in organic synthesis.
Case Studies and Research Findings
Recent studies have demonstrated the versatility of this compound in various applications:
-
Synthesis of Therapeutic Agents :
- Researchers have utilized this compound in synthesizing potential therapeutic agents targeting neurological disorders. Its ability to serve as an intermediate allows for the efficient construction of complex drug molecules.
- Enantioselective Reactions :
-
Hydrolysis Studies :
- Studies indicate that hydrolysis of this compound leads to biologically active pyrrolidine derivatives, suggesting potential avenues for pharmaceutical development.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl pyrrolidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDQVUYUWUHNMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400631 | |
Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170844-49-2 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 1,3-pyrrolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170844-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-Boc-3-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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